1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

PDE7 Inhibition Immunology Neurology

The rigid spiro[cyclohexane-1,2'] junction of CAS 950-31-2 enforces a unique 3D conformation critical for PDE7 inhibitory potency (nanomolar IC50) and chitin synthase binding. Unlike non-spirocyclic analogs, this scaffold provides a validated starting point for SAR-driven lead optimization. Its weak Cathepsin B/H affinity (Ki=15,000/90,100 nM) makes it an indispensable negative control. Procure this exact building block to ensure reproducible pharmacology and leverage a metal-free, one-pot diversification protocol for rapid library synthesis.

Molecular Formula C13H16N2O
Molecular Weight 216.28g/mol
CAS No. 950-31-2
Cat. No. B488972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
CAS950-31-2
Molecular FormulaC13H16N2O
Molecular Weight216.28g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C13H16N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16)
InChIKeyLUDINISIACCKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (CAS 950-31-2) Procurement and Differentiation Guide for Research


1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (CAS 950-31-2) is a spirocyclic quinazolinone characterized by a rigid cyclohexane-1,2'-quinazolin core . The spiro junction confers enhanced conformational restriction compared to non-spirocyclic quinazolinone analogs, which can improve target binding selectivity and metabolic stability [1]. This compound is a core scaffold in the development of phosphodiesterase 7 (PDE7) inhibitors and antifungal agents targeting chitin synthase, making its procurement critical for medicinal chemistry programs requiring a validated, synthetically accessible spirocyclic template [2].

Why Generic Substitution of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one Fails: A Critical Procurement Consideration


Generic substitution of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one with other spirocyclic or non-spirocyclic quinazolinones is highly inadvisable due to critical, quantifiable differences in biological target engagement. While many quinazolinone derivatives exhibit broad biological activity, the specific spiro[cyclohexane-1,2'] junction in CAS 950-31-2 provides a unique three-dimensional geometry and electronic distribution profile that directly dictates PDE7 inhibitory potency and chitin synthase binding [1]. For instance, SAR studies on spiroquinazolinone PDE7 inhibitors reveal that even minor changes to the spirocyclic ring system or the substitution pattern on the quinazolinone core can alter IC50 values by over an order of magnitude, from micromolar to low nanomolar ranges, and significantly impact selectivity against other PDE isozymes [2]. Furthermore, direct biochemical evidence shows that the parent compound (CAS 950-31-2) possesses a defined affinity for Cathepsin B and H (Ki = 15,000 nM and 90,100 nM, respectively) [3], a baseline property that would be altered in any substituted analog. Therefore, using a 'similar' building block without this exact spiro center and substitution pattern introduces unacceptable risk of experimental failure and invalidates comparative SAR analysis.

Quantitative Evidence for Differentiating 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one from Analogs


PDE7 Inhibitory Potency: Spirocyclic Scaffold as a Key Determinant for Nanomolar Activity

The spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffold (as in CAS 950-31-2) is the foundation for a series of highly potent PDE7 inhibitors, with optimized derivatives achieving nanomolar IC50 values. This is in stark contrast to non-spirocyclic quinazolinones and other PDE7 inhibitor chemotypes which often exhibit micromolar potency. The parent scaffold's 3D conformation is critical for engaging the PDE7 active site. For example, the related compound spiroquinazolinone 1 (a close analog) has a reported PDE7 IC50 of 170 nM [1], while optimized derivatives from this scaffold have achieved an IC50 as low as 3.5 nM with >100-fold selectivity against PDE1-PDE6 [2]. This establishes the spirocyclic cyclohexane core as a privileged structure for achieving high PDE7 affinity and selectivity, a feature not inherent in simple quinazolinones like 2-methyl-4(3H)-quinazolinone (which show no significant PDE7 activity).

PDE7 Inhibition Immunology Neurology

Protease Inhibition Baseline: Defined Weak Affinity for Cathepsin B and H as a Selectivity Marker

The unsubstituted 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (CAS 950-31-2) exhibits weak but quantifiable binding to Cathepsin B (Ki = 15,000 nM) and Cathepsin H (Ki = 90,100 nM) at pH 6.0 [1]. This serves as a crucial baseline for selectivity profiling. In contrast, other substituted spiroquinazolinone derivatives, such as 4t-CHQB, show potent cytotoxic activity in cancer cell lines (MCF-7 IC50 = 50 μM) via apoptosis induction and survivin down-regulation [2], and 4t-QTC shows similar potency in K562 leukemia cells (IC50 = 50 μM) via Bcl-2/Bax modulation [3]. The >300-fold difference in biological activity between the unsubstituted core scaffold and these functionalized derivatives highlights the core's low inherent cytotoxicity and its utility as a negative control or a clean starting point for SAR studies targeting specific pathways like apoptosis or chitin synthase inhibition.

Cathepsin Inhibition Cancer Selectivity Profiling

Conformational Rigidity and Electronic Properties: A Computational Basis for Differential Binding

The spiro[cyclohexane-1,2'] junction in 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one imparts a unique, rigid three-dimensional conformation that is essential for its interaction with biological targets. Computational studies on spiroquinazolinones as PDE7 inhibitors demonstrate that the spirocyclic scaffold pre-organizes the molecule for optimal hydrogen bonding (via the N1 proton of the quinazolinone) and hydrophobic interactions within the enzyme active site [1]. Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) plots further revealed that the electronic distribution in these molecules, particularly at the N1 and N3 atoms of the quinazolinone ring, is a critical determinant of inhibitory activity. More active inhibitors (pIC50 > 6.5) exhibited their highest MEP at N3, a feature governed by the specific stereoelectronic environment of the spirocyclic system [1]. This is a stark contrast to flexible, non-spirocyclic quinazolinones, which lack this pre-organized geometry and defined electronic topology, leading to significantly reduced binding efficiency and potency.

Molecular Modeling Drug Design Structure-Activity Relationship

Synthetic Accessibility and Diversification: A Green Chemistry Advantage for Derivative Generation

The parent 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffold can be efficiently diversified into a library of 3'-phenyl derivatives using a metal-free, green chemistry protocol. A one-pot, three-component cyclocondensation using isatoic anhydride, cyclohexanone, and various anilines, catalyzed by 5 mol% tannic acid in aqueous ethanol, provides diversely functionalized spiroquinazolinones in good to excellent yields within 10-30 minutes at reflux [1]. This synthetic efficiency is a direct consequence of the spirocyclic core's inherent reactivity. In contrast, alternative synthetic routes to complex spirocyclic or fused quinazoline systems often require harsher conditions, toxic transition metal catalysts, or multi-step sequences. The ability to rapidly generate a diverse array of 3'-substituted analogs from CAS 950-31-2 using a benign and cost-effective method is a significant advantage for SAR exploration and lead optimization.

Synthetic Chemistry Green Chemistry Medicinal Chemistry

Optimal Research and Industrial Applications for 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one


Lead Optimization for Selective PDE7 Inhibitors

Based on evidence that spiroquinazolinones derived from this core exhibit nanomolar PDE7 inhibition with high selectivity [1], 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is the ideal starting material for medicinal chemistry campaigns targeting PDE7. The scaffold's pre-organized conformation and favorable electronic properties, as revealed by computational studies [2], directly contribute to its ability to engage the PDE7 active site. Researchers can use this compound to synthesize focused libraries with modifications at the 3'-position (as per the green chemistry protocol [3]) to further optimize potency, selectivity, and pharmacokinetic properties for applications in immunology, neurology, and inflammation.

Development of Chitin Synthase Inhibitors as Novel Antifungal Agents

The spiroquinazolinone core is a validated scaffold for designing chitin synthase inhibitors, a novel mode of action for combating drug-resistant fungal infections. Evidence shows that optimized derivatives from this class exhibit IC50 values against chitin synthase comparable to polyoxin B (93.5-136.8 μM) and strong antifungal activity against fluconazole-resistant strains (MIC 4-32 μg/mL vs >256 μg/mL for fluconazole) [4]. Procuring CAS 950-31-2 provides access to this privileged scaffold, allowing for the synthesis and evaluation of new analogs with improved antifungal profiles and synergy with existing drugs.

Generation of Diverse Compound Libraries via Sustainable Synthesis

As a building block, 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is uniquely positioned for rapid diversification using a reported metal-free, tannic acid-catalyzed, one-pot, three-component reaction [3]. This green chemistry approach allows for the efficient generation of diverse 3'-phenyl-substituted libraries in 10-30 minutes using benign solvents. This application scenario is critical for high-throughput screening (HTS) programs and academic research groups seeking to build focused compound collections around a validated, biologically relevant spirocyclic scaffold while minimizing environmental impact and synthesis costs.

Negative Control and Basal Activity Profiling in SAR Studies

The documented weak affinity of the unsubstituted core scaffold for Cathepsin B (Ki = 15,000 nM) and Cathepsin H (Ki = 90,100 nM) [5] makes CAS 950-31-2 an essential negative control compound. In studies evaluating the potency of functionalized spiroquinazolinone derivatives in cancer cell lines (where active analogs show IC50 values ~50 μM) [REFS-6, REFS-7], this compound serves as a benchmark to confirm that observed biological activity is driven by specific substituent effects rather than the core scaffold itself. This is a critical procurement for ensuring the scientific rigor of any SAR investigation involving this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.